2-Azetidinomethyl-3'-fluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

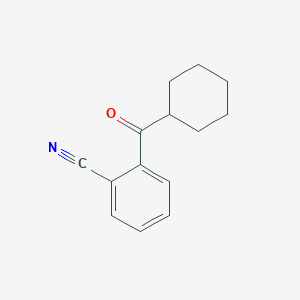

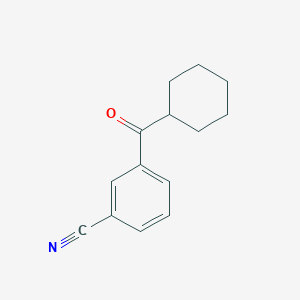

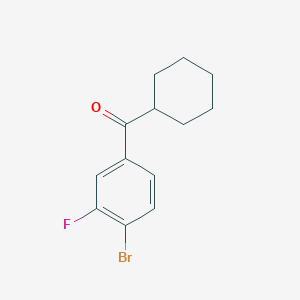

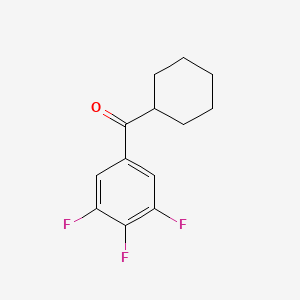

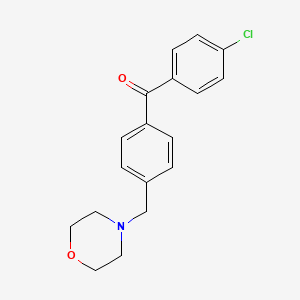

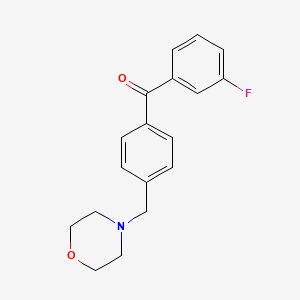

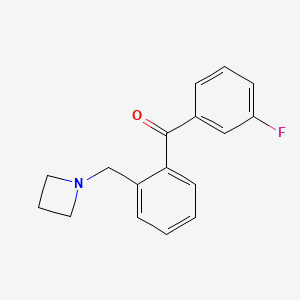

2-Azetidinomethyl-3’-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO . It is also known by other names such as (2-(Azetidin-1-ylmethyl)phenyl)(3-fluorophenyl)methanone . The compound has a molecular weight of 269.31 g/mol .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C17H16FNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 . The Canonical SMILES representation is C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3.3, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has four rotatable bonds . Its topological polar surface area is 20.3 Ų . The compound has a complexity of 342 .Scientific Research Applications

Biodistribution and Radiation Dosimetry

2-Azetidinomethyl-3'-fluorobenzophenone, identified as 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine or (18)F-fluoro-A-85380, is used in the imaging of central nicotinic acetylcholine receptors (nAChRs), which are significant for neurological studies. A study highlighted its biodistribution and radiation dosimetry in humans, revealing that it was well-tolerated, with primary routes of clearance being renal and intestinal. Notably, the liver received the highest absorbed dose, and the average effective dose was considered acceptable for nAChR imaging (Bottlaender et al., 2003).

PET/CT Imaging in Tuberculosis Treatment

Another significant application is in PET/CT imaging, particularly for monitoring the therapeutic response to oxazolidinone antibiotics in tuberculosis (TB). Studies have shown that treatment with linezolid and the second-generation oxazolidinone, AZD5847, resulted in reduced bacterial load in Mycobacterium tuberculosis–infected cynomolgus macaques. Notably, this effect coincided with a decline in 2-deoxy-2-[18F]-fluoro-d-glucose positron emission tomography (FDG PET) imaging avidity in the lungs of these animals, along with reductions in pulmonary pathology measured by serial computed tomography (CT) scans (Coleman et al., 2014).

Imaging Brain Nicotinic Acetylcholine Receptors

2-Azetidinomethyl-3'-fluorobenzophenone is also used in visualizing brain α4β2* nicotinic acetylcholine receptors (nAChRs) with positron emission tomography (PET) scanning in humans. This application is crucial in understanding the effects of cigarette smoking on α4β2* nAChR occupancy in tobacco-dependent smokers. Research has demonstrated that smoking even small amounts of a cigarette leads to significant occupancy of these receptors, and this effect is believed to be involved in the desensitization of these receptors and possibly in the alleviation of withdrawal symptoms (Brody et al., 2006).

Whole-body Radiation Dosimetry in Imaging Studies

The compound's role extends to whole-body radiation dosimetry in human PET imaging studies. It offers a way to perform noninvasive imaging of nicotinic acetylcholine receptors, with radiation dosimetry associated with it being within acceptable limits, making it a viable option for various research and medical applications (Obrzut et al., 2005).

properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVQMVKDIMUHGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643704 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-3'-fluorobenzophenone | |

CAS RN |

898754-80-8 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.